molecular formula C20H26N2O B5763457 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine

1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine

Cat. No.: B5763457
M. Wt: 310.4 g/mol
InChI Key: LWMOXXJKLDSGLY-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine typically involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a chemical reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2,3-dimethylphenyl)piperazine: Lacks the 3-methoxybenzyl group, leading to different pharmacological properties.

    4-(3-methoxybenzyl)piperazine: Lacks the 2,3-dimethylphenyl group, resulting in different biological activities.

    1-(2,3-dimethylphenyl)-4-benzylpiperazine: Similar structure but without the methoxy group, affecting its chemical reactivity and biological effects.

The unique combination of the 2,3-dimethylphenyl and 3-methoxybenzyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16-6-4-9-20(17(16)2)22-12-10-21(11-13-22)15-18-7-5-8-19(14-18)23-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMOXXJKLDSGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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